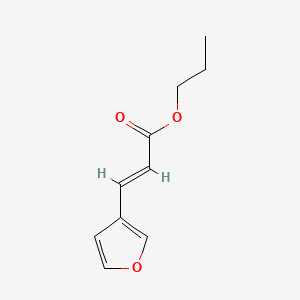
Propyl 3-(3-furyl)acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl 3-(3-furyl)acrylate is an organic compound with the molecular formula C10H12O3. It is a derivative of acrylic acid and contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Propyl 3-(3-furyl)acrylate can be synthesized through the reaction of 3-furyl acrylate with propyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure the complete conversion of reactants to the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve high efficiency and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: Propyl 3-(3-furyl)acrylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or neutral conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield alcohols or aldehydes.
Substitution: Substitution reactions can produce a variety of substituted furan derivatives.
Aplicaciones Científicas De Investigación
Propyl 3-(3-furyl)acrylate is used in various scientific research applications due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and organic materials. Additionally, it serves as a building block in the preparation of complex organic molecules used in drug discovery and development.
Mecanismo De Acción
The mechanism by which Propyl 3-(3-furyl)acrylate exerts its effects depends on the specific application. In pharmaceutical applications, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved can vary, but they often include interactions with cellular signaling pathways or metabolic processes.
Comparación Con Compuestos Similares
Propyl 3-(3-furyl)acrylate is similar to other acrylic acid derivatives and furan-containing compounds. its unique combination of a furan ring and a propyl group sets it apart from other compounds in terms of reactivity and application potential. Some similar compounds include:
Methyl 3-(3-furyl)acrylate
Ethyl 3-(3-furyl)acrylate
Butyl 3-(3-furyl)acrylate
These compounds share structural similarities but differ in their alkyl chain length, which can influence their chemical properties and applications.
Propiedades
Número CAS |
6938-33-6 |
|---|---|
Fórmula molecular |
C10H12O3 |
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
propyl (E)-3-(furan-3-yl)prop-2-enoate |
InChI |
InChI=1S/C10H12O3/c1-2-6-13-10(11)4-3-9-5-7-12-8-9/h3-5,7-8H,2,6H2,1H3/b4-3+ |
Clave InChI |
NKJKUMDOQWJRSH-ONEGZZNKSA-N |
SMILES isomérico |
CCCOC(=O)/C=C/C1=COC=C1 |
SMILES canónico |
CCCOC(=O)C=CC1=COC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















